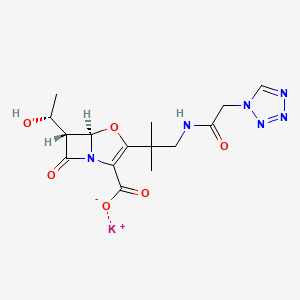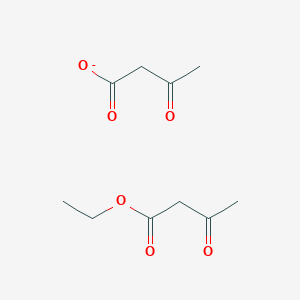
Ethyl diaceto acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl diaceto acetate is an organic compound that serves as an important intermediate in various chemical reactions. It is a colorless liquid with a fruity odor and is widely used in the synthesis of numerous organic compounds. This compound is particularly valuable in the field of organic chemistry due to its versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl diaceto acetate is typically synthesized through the Claisen condensation of ethyl acetate. This reaction involves the self-condensation of two molecules of ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:
Enolate Formation: Ethyl acetate is deprotonated by sodium ethoxide to form an enolate ion.
Condensation: The enolate ion attacks another molecule of ethyl acetate, resulting in the formation of this compound and ethanol.
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, this compound is produced by the reaction of diketene with ethanol. This method is preferred due to its efficiency and high yield. The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl diaceto acetate undergoes a variety of chemical reactions, including:
Keto-Enol Tautomerism: this compound exists in equilibrium between its keto and enol forms.
Alkylation: The enolate form of this compound can undergo alkylation with alkyl halides to form substituted derivatives.
Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate.
Condensation Reactions: This compound readily enters into condensation reactions, such as the synthesis of pyridines, quinolines, furans, pyrazoles, pyrroles, and purines.
Common Reagents and Conditions
Bases: Sodium ethoxide, lithium diisopropylamide (LDA)
Alkylating Agents: Alkyl halides
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Ethyl 3-hydroxybutyrate: Formed by reduction
Substituted Derivatives: Formed by alkylation
Heterocyclic Compounds: Formed by condensation reactions
Applications De Recherche Scientifique
Ethyl diaceto acetate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of ethyl diaceto acetate involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new chemical bonds. This reactivity makes this compound a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Ethyl diaceto acetate is similar to other β-keto esters, such as:
- Methyl acetoacetate
- Diethyl malonate
- Acetylacetone
Uniqueness
This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity and stability under various conditions set it apart from other similar compounds .
Conclusion
This compound is a highly valuable compound in the field of organic chemistry, with numerous applications in scientific research, medicine, and industry. Its versatility and reactivity make it an essential intermediate in the synthesis of a wide variety of organic compounds.
Propriétés
Formule moléculaire |
C10H15O6- |
|---|---|
Poids moléculaire |
231.22 g/mol |
Nom IUPAC |
ethyl 3-oxobutanoate;3-oxobutanoate |
InChI |
InChI=1S/C6H10O3.C4H6O3/c1-3-9-6(8)4-5(2)7;1-3(5)2-4(6)7/h3-4H2,1-2H3;2H2,1H3,(H,6,7)/p-1 |
Clé InChI |
PRZGZMLNPMASKB-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)CC(=O)C.CC(=O)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


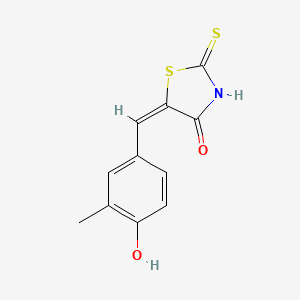
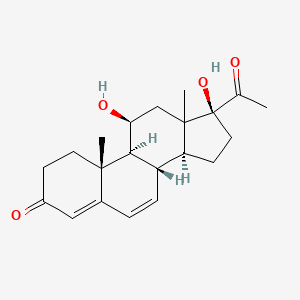


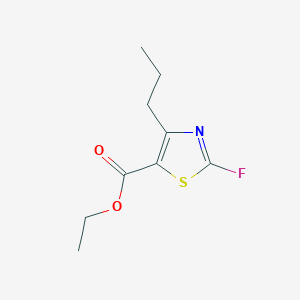
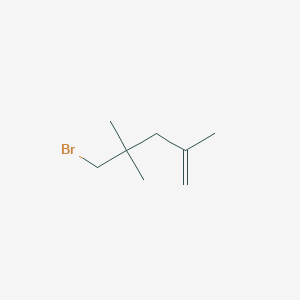
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
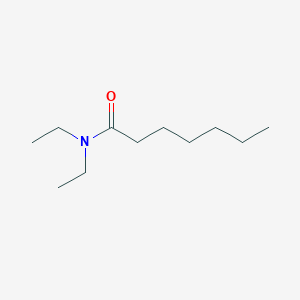
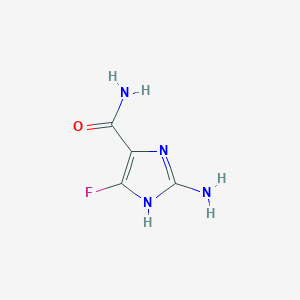


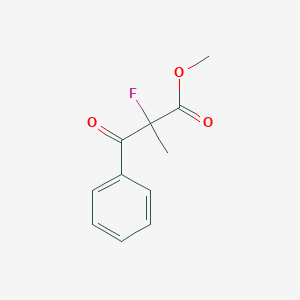
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
